molecular formula C5H6BrClN2O2S B13519831 5-(Aminomethyl)-2-bromo-1,3-thiazole-4-carboxylicacidhydrochloride

5-(Aminomethyl)-2-bromo-1,3-thiazole-4-carboxylicacidhydrochloride

Cat. No.: B13519831
M. Wt: 273.54 g/mol
InChI Key: TWCKVUJWGUXCFE-UHFFFAOYSA-N
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Description

5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the bromination of a thiazole precursor followed by the introduction of an aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)-2-chloro-1,3-thiazole-4-carboxylic acid hydrochloride
  • 5-(aminomethyl)-2-iodo-1,3-thiazole-4-carboxylic acid hydrochloride

Uniqueness

Compared to its analogs, 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride offers unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less so than iodine, providing a balance that can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C5H6BrClN2O2S

Molecular Weight

273.54 g/mol

IUPAC Name

5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H5BrN2O2S.ClH/c6-5-8-3(4(9)10)2(1-7)11-5;/h1,7H2,(H,9,10);1H

InChI Key

TWCKVUJWGUXCFE-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)Br)C(=O)O)N.Cl

Origin of Product

United States

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